molecular formula C10H11ClNO4P B12755980 (3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid CAS No. 125674-57-9

(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid

Cat. No.: B12755980
CAS No.: 125674-57-9
M. Wt: 275.62 g/mol
InChI Key: ABTAVQXRNMOAIM-UHFFFAOYSA-N
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Description

(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid is a chemical compound characterized by the presence of a chlorophenyl group, an isoxazoline ring, and a phosphonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid typically involves the formation of the isoxazoline ring followed by the introduction of the phosphonic acid group. One common method involves the cyclization of a suitable precursor, such as a β-keto ester, with hydroxylamine to form the isoxazoline ring. The chlorophenyl group can be introduced via a substitution reaction using a chlorinated aromatic compound. Finally, the phosphonic acid group is introduced through a reaction with a phosphonate reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate groups, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(4-Chlorophenyl)-2-isoxazolin-5-ylmethyl)phosphonic acid is unique due to the presence of the isoxazoline ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphonic acid derivatives and contributes to its specific applications and reactivity.

Properties

CAS No.

125674-57-9

Molecular Formula

C10H11ClNO4P

Molecular Weight

275.62 g/mol

IUPAC Name

[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methylphosphonic acid

InChI

InChI=1S/C10H11ClNO4P/c11-8-3-1-7(2-4-8)10-5-9(16-12-10)6-17(13,14)15/h1-4,9H,5-6H2,(H2,13,14,15)

InChI Key

ABTAVQXRNMOAIM-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)Cl)CP(=O)(O)O

Origin of Product

United States

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